![molecular formula C21H19N5O3 B2406266 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921515-34-6](/img/structure/B2406266.png)

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

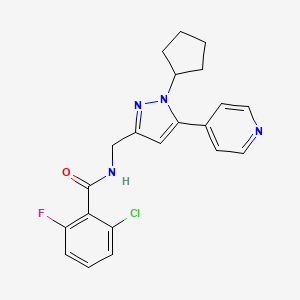

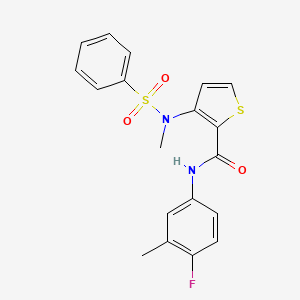

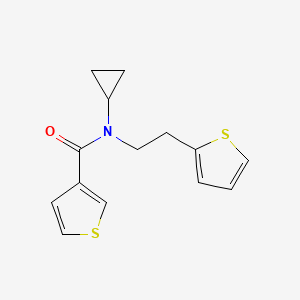

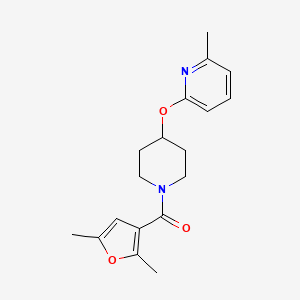

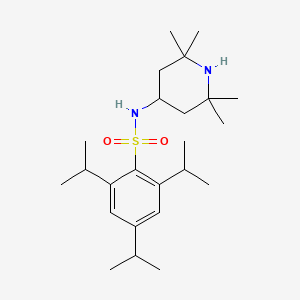

The compound “5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a phenyl ring, and a pyridin-3-yl group. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including various types of coupling reactions . For example, Suzuki-Miyaura coupling is a common method used in the synthesis of biaryl compounds .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various techniques, including X-ray crystallography . The structure can provide important information about the compound’s properties and potential reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the conditions and the other reactants present. Compounds with similar structures have been studied for their reactivity in various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be determined through various experimental methods .科学的研究の応用

Synthesis and Characterization

- Kumar and Mashelker (2007) synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds containing a pyranopyridine moiety, which are expected to have better hypertensive activity. This study highlights the potential for developing new pharmaceuticals based on similar chemical structures (Kumar & Mashelker, 2007).

- El-Menyawy, Zedan, and Nawar (2019) conducted a study on pyrazolo[4,3-b]pyridine derivatives for their stability and optical properties, which could be useful in the development of new electronic devices (El-Menyawy, Zedan, & Nawar, 2019).

Potential Therapeutic Applications

- Hassan, Hafez, and Osman (2014) synthesized aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential use in cancer treatment (Hassan, Hafez, & Osman, 2014).

- Samala et al. (2013) developed pyrazolo[4,3-c]pyridine derivatives as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating potential for treating tuberculosis (Samala et al., 2013).

Material Science and Chemistry

- Sudheer and Quraishi (2015) explored the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid, demonstrating their utility in protecting metals from corrosion (Sudheer & Quraishi, 2015).

- Wang et al. (2017) reported on the X-ray powder diffraction data of a related compound, which is an important intermediate in the synthesis of the anticoagulant, apixaban, showing its relevance in pharmaceutical manufacturing (Wang et al., 2017).

作用機序

Target of Action

Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-ulcer or antidiabetic .

Mode of Action

It is known that the presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Biochemical Pathways

Pyridine derivatives have been shown to have a variety of biological activities in different areas .

Pharmacokinetics

An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .

Result of Action

albicans .

Action Environment

The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the sar study .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(2-methoxyethyl)-3-oxo-2-phenyl-N-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-29-11-10-25-13-17(20(27)23-15-6-5-9-22-12-15)19-18(14-25)21(28)26(24-19)16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQWHTABSIQMMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-chlorophenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)

![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)

![2-benzyl-5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2406201.png)

![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406206.png)